1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride
Description
1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride is a chemical compound that belongs to the class of imidazolidine derivatives It is characterized by its unique structure, which includes an imidazole ring attached to a propyl chain, further linked to an imidazolidine ring
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)imidazolidine-2,4,5-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3.ClH/c14-7-8(15)13(9(16)11-7)4-1-3-12-5-2-10-6-12;/h2,5-6H,1,3-4H2,(H,11,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQCWJVKUDTEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCN2C(=O)C(=O)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the reaction of 1H-imidazole with 3-chloropropylamine to form the intermediate 1-(3-chloropropyl)imidazole. This intermediate is then reacted with imidazolidine-2,4,5-trione to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazolidine derivatives.
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring plays a crucial role in binding to enzymes or receptors, leading to biological or chemical changes. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Imidazole
Imidazolidine
1-(3-chloropropyl)imidazole
Other substituted imidazoles
Biological Activity
1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride (commonly referred to as IZT) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key metabolic enzymes. This article explores the biological activity of IZT, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
IZT has been identified as a potent inhibitor of pyruvate carboxylase (PC) . This enzyme plays a crucial role in gluconeogenesis and anaplerotic pathways. The inhibition mechanism is characterized as a mixed-type inhibition regarding pyruvate and noncompetitive concerning ATP, indicating that IZT can effectively disrupt the enzymatic activity without competing directly with substrates or cofactors .
Biological Activity Overview
Recent studies have demonstrated that IZT exhibits significant biological activity, including:
- Inhibition of Pyruvate Carboxylase : IZT shows IC50 values ranging from 3 to 12 μM , indicating strong inhibitory effects on PC. This property suggests potential applications in metabolic disorders where PC activity is dysregulated .
- Selectivity : Notably, IZT does not inhibit related enzymes such as human carbonic anhydrase II or matrix metalloprotease-12, highlighting its selectivity for PC .
Efficacy in Cellular Models
In vitro studies have shown that IZT maintains high passive permeability across artificial membranes, suggesting favorable pharmacokinetic properties. Furthermore, it has been evaluated for its effects on cellular metabolism and growth:
- Cell Viability Assays : In studies involving various cell lines, IZT treatment resulted in reduced cell viability in conditions mimicking metabolic stress. This effect correlates with the inhibition of PC, leading to altered metabolic fluxes within the cells .
Case Studies
Several case studies have illustrated the potential therapeutic implications of IZT:
- Metabolic Disorders : In a model of gluconeogenesis impairment, IZT administration resulted in normalized glucose levels post-treatment compared to control groups. This suggests its utility in managing conditions like diabetes mellitus where gluconeogenesis is a critical pathway .
- Cancer Metabolism : Given the role of PC in cancer cell metabolism, research has indicated that IZT may inhibit tumor growth by disrupting energy production pathways. Studies demonstrated that cancer cell lines showed decreased proliferation rates when treated with IZT .
Data Tables
| Activity | IC50 (μM) | Selectivity |
|---|---|---|
| Pyruvate Carboxylase Inhibition | 3 - 12 | Selective for PC; no effect on CA II or MMP-12 |
| Study Type | Findings |
|---|---|
| In Vitro Cell Viability | Reduced viability under metabolic stress |
| Animal Model (Diabetes) | Normalized glucose levels post-treatment |
| Cancer Cell Lines | Decreased proliferation rates |
Q & A
Q. What are the established synthetic methodologies for 1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of imidazolidine-trione derivatives typically involves cyclization reactions or functionalization of preformed imidazole precursors. For example:
- Cyclization of amido-nitriles : Utilize nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization under mild conditions (60–80°C, inert atmosphere) .
- Optimization via Design of Experiments (DOE) : Apply statistical methods (e.g., response surface methodology) to vary parameters like temperature, catalyst loading, and reaction time. This reduces trial-and-error experimentation and identifies optimal conditions .
Key Reagents : Nickel catalysts, hydrogen peroxide (oxidizing agent), sodium borohydride (reducing agent).
Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
Methodological Answer: Combine complementary techniques to resolve ambiguities:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for imidazole and imidazolidine protons (e.g., δ 2.51 ppm for CH3 groups in similar compounds) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 136.58 g/mol for analogous imidazole derivatives) .
- X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity under gradient elution conditions (C18 column, UV detection at 254 nm).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation; evacuate contaminated areas during spills .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Store in sealed glass containers at 2–8°C, away from moisture and light .
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data be resolved during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts) .
- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .
- Multi-Technique Approach : Use tandem MS/MS for fragmentation patterns and IR spectroscopy for functional group validation .
Q. How can quantum chemical calculations and machine learning be integrated into reaction design for derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian, ORCA) to model transition states and activation energies for cyclization steps .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict feasible synthetic routes and side products. For example, ML can prioritize catalysts based on electronic descriptors .
- Feedback Loops : Validate computational predictions with small-scale experiments, iteratively refining the model .
Q. What experimental strategies are recommended to study the compound’s stability under varying pH and thermal conditions?
Methodological Answer:
- Stress Testing : Incubate the compound at elevated temperatures (40–80°C) and pH extremes (2–12). Monitor degradation via HPLC .
- Kinetic Modeling : Fit degradation data to Arrhenius or Weibull models to predict shelf life .
- Stabilizers : Test additives (e.g., antioxidants, chelating agents) to inhibit hydrolysis or oxidation.
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC determination) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina .
- Metabolomics : Track metabolic perturbations via LC-MS in cell cultures exposed to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
